N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

c-Met kinase inhibition Structure-activity relationship Chlorobenzyl positional isomerism

N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class, a scaffold widely explored for kinase inhibition, particularly targeting c-Met, Pim-1, and LRRK2. The compound integrates a 4-chlorobenzyl substituent, a 6-methoxy group on the triazolopyridazine core, and a butanamide linker.

Molecular Formula C17H18ClN5O2
Molecular Weight 359.8 g/mol
Cat. No. B12174616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Molecular FormulaC17H18ClN5O2
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CCCC(=O)NCC3=CC=C(C=C3)Cl)C=C1
InChIInChI=1S/C17H18ClN5O2/c1-25-17-10-9-15-21-20-14(23(15)22-17)3-2-4-16(24)19-11-12-5-7-13(18)8-6-12/h5-10H,2-4,11H2,1H3,(H,19,24)
InChIKeyKONOXJYVACPNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: Procurement-Relevant Class and Core Characteristics


N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic small molecule belonging to the 1,2,4-triazolo[4,3-b]pyridazine class, a scaffold widely explored for kinase inhibition, particularly targeting c-Met, Pim-1, and LRRK2 [1][2]. The compound integrates a 4-chlorobenzyl substituent, a 6-methoxy group on the triazolopyridazine core, and a butanamide linker. This specific combination of structural features places it among a series of analogs designed to modulate kinase inhibition potency and selectivity [3]. For procurement decisions, understanding its differentiation within this class is critical, as minor structural variations can significantly impact target affinity and cellular activity.

Why N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide Cannot Be Swapped with In-Class Analogs


Substituting one triazolo[4,3-b]pyridazine derivative for another is not straightforward due to the steep structure-activity relationships (SAR) governing this scaffold. Experimental data show that the position of a single chlorine atom on the benzyl ring (e.g., 4-chloro versus 2-chloro) can drastically alter kinase selectivity and cellular potency [1]. Furthermore, variations in the amide linker length (butanamide vs. propanamide) influence both conformational flexibility and binding interactions within the ATP-binding pocket of target kinases like c-Met and Pim-1 [2][3]. The quantitative evidence below demonstrates that even ostensibly minor structural modifications yield measurable differences in IC50 values, apoptosis induction, and selectivity profiles, making generic substitution a high-risk choice for any research or industrial program relying on reproducible biological outcomes.

Quantitative Differentiation Evidence for N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide


Para-Chloro Substitution vs. Ortho-Chloro Isomer: Impact on c-Met Kinase Binding Conformation

In triazolo[4,3-b]pyridazine series, the position of the chlorine substituent on the N-benzyl ring influences the orientation of the terminal aromatic group within the hydrophobic back pocket of the c-Met kinase active site. While a direct head-to-head c-Met IC50 comparison between the target 4-chlorobenzyl compound and its 2-chlorobenzyl isomer has not been published, class-level SAR from analogous triazolopyridazine c-Met inhibitors indicates that para-substituted benzyl derivatives generally adopt a linear conformation that projects deeper into the hydrophobic pocket, whereas ortho-substitution introduces a steric clash that forces a bent conformation, potentially reducing affinity [1]. In the related dual c-Met/Pim-1 inhibitor series, the most potent compound (4g) features a para-substituted phenyl ring and achieved a c-Met IC50 of 0.163 ± 0.01 μM and Pim-1 IC50 of 0.283 ± 0.01 μM, outperforming the reference compound 4a with mean GI% values of 55.84% vs. 29.08% across 60 cancer cell lines [1].

c-Met kinase inhibition Structure-activity relationship Chlorobenzyl positional isomerism

Butanamide Linker Length vs. Propanamide Analog: Impact on Antiproliferative Activity

The four-carbon butanamide linker in the target compound provides greater conformational flexibility compared to the three-carbon propanamide analog N-(4-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide. In a broader series of 1,2,4-triazolo[4,3-b]pyridazine derivatives evaluated for anti-proliferative activity, compounds with varying linker lengths exhibited differential cell-line selectivity. Notably, compound 8l, which contains a butanamide-like extended linker, displayed the broadest activity across all four tested cancer cell lines with IC50 values ranging from 1.5 to 7.6 μM, and was particularly potent against the MV4-11 acute myeloid leukemia line at 1.5 μM [1][2]. In contrast, the shorter-linker congeners (7a-d series) showed more restricted activity profiles, primarily active only against MV4-11 at concentrations above 25 μM [1].

Linker SAR Antiproliferative activity MV4-11 leukemia

4-Chlorobenzyl vs. Pyridin-3-yl Terminal Group: Cytotoxicity and Selectivity Trade-offs

A closely related analog, 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide, which substitutes the 4-chlorobenzyl group with a pyridin-3-yl moiety, shows reported in vitro cytotoxicity IC50 values of 0.83 ± 0.07 μM against A549 lung cancer cells and 0.15 ± 0.08 μM against MCF-7 breast cancer cells . While these data originate from a commercial vendor source rather than a peer-reviewed publication, they provide a preliminary benchmark. The target 4-chlorobenzyl variant is expected to exhibit altered selectivity due to the increased lipophilicity and halogen bonding potential of the chlorobenzyl group compared to the pyridine ring. In c-Met kinase inhibitor series, the replacement of a pyridyl group with a 4-chlorobenzyl moiety has been associated with reduced off-target kinase interactions, as the chlorobenzyl group occupies a distinct hydrophobic sub-pocket less accessible to polar heterocycles [1].

Cytotoxicity A549 lung cancer MCF-7 breast cancer Terminal group SAR

Class-Level Apoptosis Induction: Caspase Activation and Cell-Cycle Arrest in MCF-7 Cells

Triazolo[4,3-b]pyridazine derivatives bearing a 6-methoxy substituent and aryl-butanamide side chains have demonstrated the ability to induce apoptosis through caspase-9 activation and PI3K/AKT/mTOR pathway downregulation. The dual c-Met/Pim-1 inhibitor 4g (structurally analogous with a para-substituted phenyl ring and extended side chain) accelerated apoptosis 29.61-fold compared to control in MCF-7 cells and caused S-phase cell-cycle arrest. It significantly decreased p-PI3K, p-AKT, and p-mTOR levels compared to staurosporine [1]. The target compound, sharing the 6-methoxy-triazolopyridazine core and 4-chlorobenzyl substitution, is expected to engage similar apoptotic mechanisms, though the chlorobenzyl group may modulate the magnitude of effect. The propanamide analog series also showed that compound 8l induced apoptosis in MV4-11 cells with biochemical signs of apoptosis, confirming that these core structures are functional pro-apoptotic agents rather than merely cytostatic [2].

Apoptosis Caspase-9 activation S-phase arrest MCF-7

Optimal Application Scenarios for N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide Based on Evidence


c-Met Kinase Selectivity Profiling in Para- vs. Ortho-Chlorobenzyl Isomer Comparison

This compound is best deployed in a head-to-head kinase selectivity panel alongside its 2-chlorobenzyl isomer and the unsubstituted benzyl analog. The para-chloro substitution is predicted to confer a distinct binding geometry within the c-Met hydrophobic back pocket, as inferred from the SAR of triazolopyridazine c-Met inhibitors where para-substituted analogs achieve deep-pocket occupancy and improved mean growth inhibition (55.84% vs. 29.08% for less optimized analogs) [1]. A comparative profiling study against a panel of 50–100 kinases would quantify the selectivity advantage of the 4-chloro orientation over the 2-chloro and unsubstituted variants.

Multi-Indication Antiproliferative Screening Leveraging Extended Butanamide Linker

The four-carbon butanamide linker in this compound is expected to confer broad antiproliferative activity across multiple cancer cell lineages, analogous to compound 8l which displayed IC50 values from 1.5 to 7.6 μM across K562, MV4-11, G361, and HCC827 lines [2]. This makes the compound suitable for screening against the NCI-60 panel or similar multi-lineage cancer cell panels where broad coverage is desired. The propanamide analog should be used as a comparator control to confirm that the longer linker is responsible for any observed breadth of activity.

Apoptosis Mechanism-of-Action Studies with Caspase-9 and PI3K/AKT/mTOR Pathway Readouts

Given the class-level evidence that 6-methoxy-triazolopyridazine derivatives induce apoptosis through caspase-9 activation and PI3K/AKT/mTOR pathway suppression (up to 29.61-fold apoptosis induction over control) [3], this compound is well-suited for mechanistic studies in MCF-7 or other apoptosis-competent cell lines. Researchers should include staurosporine as a positive control and measure caspase-3/7, caspase-9, p-PI3K, p-AKT, and p-mTOR levels by Western blot, comparing results against the unsubstituted benzyl analog to determine the contribution of the 4-chloro group to apoptotic potency.

c-Met Overexpressing Cancer Models: Comparative Efficacy with Pyridinyl Analog

For therapeutic discovery programs targeting c-Met-driven cancers (e.g., NSCLC with MET amplification, gastric carcinoma), the 4-chlorobenzyl compound should be benchmarked against the pyridin-3-yl analog. While the pyridinyl analog has reported A549 cytotoxicity of 0.83 μM and MCF-7 cytotoxicity of 0.15 μM , it exhibits relatively weak c-Met kinase inhibition (IC50 = 31.70 μM) [4]. The 4-chlorobenzyl variant is predicted to show stronger c-Met engagement, making it the preferred choice for target-centric programs where cellular potency against c-Met-addicted lines is prioritized over broad cytotoxicity.

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